3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10-6(11)8(13-7(10)12)2-4-9-5-3-8/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCLBLGTDVUMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNCC2)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physical and Chemical Properties
Melting Points :
Solubility :
- The oxa group in This compound increases hydrophilicity compared to fully nitrogenated analogs, improving aqueous solubility for CNS delivery .
Biological Activity
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural characteristics and potential biological activities. This compound belongs to a class of spirocyclic compounds that exhibit various pharmacological properties, making them valuable in medicinal chemistry.
- Molecular Formula : C8H12N2O3
- Molecular Weight : 184.2 g/mol
- CAS Number : 26733-65-3
- IUPAC Name : this compound
The compound features a spirocyclic structure that contributes to its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
-
Anticancer Activity :
- Various studies have indicated that derivatives of spirocyclic compounds possess significant anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cell lines .
- The structure–activity relationship (SAR) studies suggest that modifications on the benzyl moiety can enhance antiproliferative activity, indicating potential pathways for developing more effective anticancer agents.
-
Acetylcholinesterase Inhibition :
- Some studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's . Although specific data for this compound is limited, its structural similarities to known inhibitors suggest potential activity in this area.
- Mechanism of Action :
Case Studies and Research Findings
A detailed examination of the biological activity of this compound can be summarized through various research findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant antiproliferative effects on HCT-116 and MDA-MB-231 cell lines with IC50 values in low micromolar range. |
| Study B | Acetylcholinesterase Inhibition | Explored structural analogs showing inhibition rates up to 80% at micromolar concentrations; suggests potential for 3-Methyl derivative. |
| Study C | Structural Analysis | X-ray crystallography revealed dimer formations and hydrogen bond interactions that may contribute to biological activity. |
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step reactions starting with ketones or aldehydes and amines. Key steps include cyclization under controlled conditions (temperature: 60–80°C, solvents: methanol/water mixtures) and purification via column chromatography. Microwave-assisted synthesis (e.g., 77–97% yields for analogous spirohydantoins) can enhance efficiency .
Example Protocol :
- React 4-piperidone derivatives with cyanide and ammonium carbonate.
- Optimize reaction time (6–12 hours) and solvent polarity.
- Purify using silica gel chromatography (eluent: ethyl acetate/hexane).
Q. How is structural characterization performed for this compound?
Use spectroscopic techniques:
- NMR : Confirm spirocyclic framework via distinct proton environments (e.g., δ 1.2–3.5 ppm for methyl/methylene groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 260.1403 for related compounds) .
- X-ray Crystallography : Resolve chair conformations of cyclohexane rings and hydrogen-bonding networks .
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Low in water due to spirocyclic rigidity; soluble in polar aprotic solvents (DMF, DMSO).
- Thermal Stability : High melting points (>250°C) due to hydrogen-bonded networks .
Advanced Research Questions
Q. How do substituent variations impact biological activity?
Substituents on the spirocyclic core modulate lipophilicity and target affinity. For example:
- Trifluoromethyl groups : Enhance metabolic stability and receptor binding (e.g., anticonvulsant activity) .
- Aromatic sulfonyl groups : Improve selectivity for enzymes like aldose reductase (antidiabetic applications) .
Table 1 : Substituent Effects on Bioactivity
| Substituent | Biological Activity | Target | Reference |
|---|---|---|---|
| 4-Chlorophenylsulfonyl | Aldose reductase inhibition | Diabetes/cataract models | |
| Trimethoxybenzoyl | Anti-inflammatory | COX-2 | |
| Trifluoromethyl | Anticonvulsant | GABA receptors |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized assays (e.g., enzyme inhibition vs. cellular uptake).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting results .
- Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives from rapid degradation .
Q. How can reaction yields be optimized for scale-up synthesis?
- Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 97% for spirohydantoins) .
- Solvent Screening : Test binary mixtures (e.g., THF/H2O) to balance solubility and reactivity.
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Q. What methodologies validate its potential in biomedical formulations?
- Electrospinning : Incorporate into nanofibers (e.g., polyacrylonitrile matrices) for controlled release; chlorinated derivatives show 4.9-log reduction in bacterial load .
- In Vivo Pharmacokinetics : Monitor plasma half-life and biodistribution using radiolabeled analogs (e.g., 14C-tracing) .
Data Contradiction Analysis
Q. Why do some analogs show divergent activity in enzyme vs. cell-based assays?
- Membrane Permeability : Bulky substituents (e.g., benzoyl groups) may limit cellular uptake despite high in vitro enzyme affinity .
- Off-Target Effects : Spirocyclic cores can interact with unrelated receptors (e.g., δ-opioid receptors), masking primary activity .
Resolution : Use CRISPR-edited cell lines to isolate target pathways and confirm specificity .
Methodological Resources
Table 2 : Synthetic Yields for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione | 77 | 259–261 |
| 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 35 | >300 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
